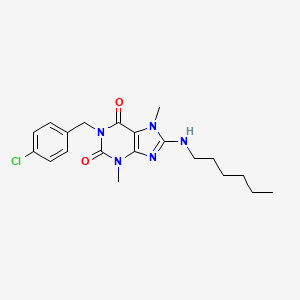
4-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, catalysts, and conditions required for the reaction. It also includes the reaction mechanism and the yield of the product .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization of atomic orbitals, and presence of any functional groups .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, stability, and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability) .Scientific Research Applications
Discovery and Inhibitor Development
Compounds with structural similarities, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, have been identified as potent and selective inhibitors of the Met kinase superfamily. Such compounds demonstrate significant tumor stasis in cancer models and have progressed to clinical trials due to their efficacy and favorable pharmacokinetic profiles (G. M. Schroeder et al., 2009).
Polymer Synthesis and Characterization
New bis(ether-carboxylic acid) compounds and their derived aromatic polyamides exhibit unique properties, such as solubility in various organic solvents, high glass transition temperatures, and thermal stability. These materials are promising for applications requiring durable and heat-resistant polymers (S. Hsiao et al., 1999).
Electrochromic Properties
Derivatives like 1-(4-Fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole have been used to synthesize conducting polymers with notable electrochromic properties. These materials, when polymerized, show promise for electrochromic devices (ECDs) due to their color-switching capabilities and optical contrasts, indicating their potential in smart window applications and low-power display technologies (A. Arslan et al., 2007).
Alzheimer's Disease Research
Fluorophenyl derivatives have been utilized as molecular imaging probes to quantify receptor densities in the brains of Alzheimer's disease patients. These studies contribute to understanding the pathophysiology of neurodegenerative diseases and developing targeted therapies (V. Kepe et al., 2006).
Synthesis and Computational Studies
Synthetic methods for compounds like 6-amino-5-cyano-4-(4-fluorophenyl)-2-oxo-N-(pyridin-2-yl)-2H-[1,2'-bipyridine]-3-carboxamide have been explored, along with their nonlinear optical (NLO) properties and molecular docking analyses. These studies reveal the potential of such compounds in developing new materials with electronic and photonic applications (R. Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c17-13-5-3-11(4-6-13)12-8-15(18-9-12)16(20)19-10-14-2-1-7-21-14/h1-9,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSYMYIGHJFREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2961988.png)


![2-(3,4-Dimethylphenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2961993.png)



![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)



![N-(2,5-dichlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2962008.png)

